6,8-二氯-4-羟基喹啉-3-羧酸乙酯

描述

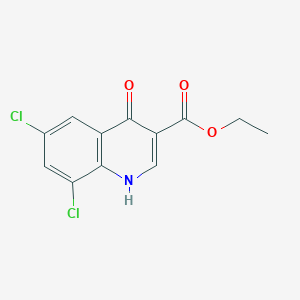

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 6,8-二氯-4-羟基喹啉-3-羧酸乙酯及其衍生物具有铁螯合特性。 铁螯合剂对于神经保护至关重要,因为它们可以减轻氧化应激并防止神经退行性疾病中铁引起的损伤 .

- 研究表明,包括该化合物在内的8-羟基喹啉衍生物具有抗癌潜力。 它们可能抑制癌细胞生长,诱导凋亡并干扰肿瘤进展 .

- 6,8-二氯-4-羟基喹啉-3-羧酸乙酯可能作为2-氧代戊二酸 (2OG) 依赖性酶的抑制剂。 这些酶在细胞代谢和表观遗传调控中起着至关重要的作用 .

- 金属蛋白,其中含有金属离子作为辅助因子,参与各种生物过程。 该化合物的金属螯合能力可能会影响金属蛋白的功能和细胞途径 .

- 一些8-羟基喹啉衍生物通过干扰病毒复制或进入而表现出抗HIV活性。 需要进一步研究以探索这种潜力 .

- 6,8-二氯-4-羟基喹啉-3-羧酸乙酯可能具有抗真菌和抗利什曼病作用。 这些应用可能与对抗真菌感染和利什曼病有关 .

铁螯合神经保护

抗癌活性

抑制2OG依赖性酶

金属蛋白螯合

抗HIV特性

抗真菌和抗利什曼病作用

生物活性

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate possesses a molecular formula of and a molecular weight of 258.06 g/mol. The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and potential biological activity compared to other similar compounds.

The mechanism of action for ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate primarily involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes in bacterial pathways, disrupting cellular processes essential for survival.

- DNA Interaction : It has been suggested that quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.

- Antimicrobial Activity : Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate exhibits broad-spectrum antimicrobial properties against various pathogenic strains .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate against both Gram-positive and Gram-negative bacteria. Below is a summary table detailing Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–16 | |

| Escherichia coli | 8–32 | |

| Klebsiella pneumoniae | 16–64 | |

| Pseudomonas aeruginosa | 32–128 |

These results indicate that the compound is particularly effective against drug-resistant strains, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

Research has indicated that ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

- HeLa Cells : The compound showed no toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further testing .

- Mechanism : The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study, ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate was tested against standard antibiotics. It demonstrated comparable or superior activity against certain strains of Escherichia coli and Staphylococcus aureus, indicating potential as an alternative treatment option .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on various cancer cell lines found that while the compound displayed significant activity against cancer cells, it remained non-toxic to normal cells at therapeutic concentrations. This selectivity is crucial for developing safe anticancer drugs .

属性

IUPAC Name |

ethyl 6,8-dichloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSJXUVDOXWRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296539 | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25771-89-5 | |

| Record name | 25771-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。